Cas no 1251621-57-4 (4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)
![4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251621-57-4x500.png)
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-Amino-N-[(2-fluorophenyl)methyl]-2-[4-(2-pyridinyl)-1-piperazinyl]-5-pyrimidinecarboxamide
- 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
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- インチ: 1S/C21H22FN7O/c22-17-6-2-1-5-15(17)13-25-20(30)16-14-26-21(27-19(16)23)29-11-9-28(10-12-29)18-7-3-4-8-24-18/h1-8,14H,9-13H2,(H,25,30)(H2,23,26,27)
- InChIKey: NFAZSVLZMCBHNL-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(C3=NC=CC=C3)CC2)=NC=C(C(NCC2=CC=CC=C2F)=O)C(N)=N1
じっけんとくせい
- 密度みつど: 1.339±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 12.30±0.46(Predicted)
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6217-5μmol |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-5mg |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-10μmol |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-10mg |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-3mg |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-2mg |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-2μmol |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-15mg |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-25mg |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-6217-1mg |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide |
1251621-57-4 | 1mg |
$54.0 | 2023-09-10 |
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamideに関する追加情報
Introduction to 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide (CAS No. 1251621-57-4)
4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide, identified by its CAS number 1251621-57-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a convergence of advanced structural design principles and biological activity, making it a subject of intense research interest. Its chemical structure incorporates multiple functional groups that contribute to its unique pharmacological properties, positioning it as a promising candidate for further development in therapeutic applications.
The compound's structure is characterized by a pyrimidine core, which is a common scaffold in many biologically active molecules. The pyrimidine ring is flanked by an amino group at the 4-position, a carboxamide group at the 5-position, and a piperazine moiety at the 2-position. The piperazine ring is further substituted with a pyridin-2-yl group, while the nitrogen atom at the 4-position of the pyrimidine ring is connected to a benzyl group that carries a fluorine atom at the 2-position. This intricate arrangement of substituents imparts specific electronic and steric properties to the molecule, which are critical for its interaction with biological targets.
The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine into the benzyl group, for instance, necessitates careful selection of reagents and catalysts to prevent unwanted side reactions. Similarly, the installation of the piperazine moiety requires a well-designed sequence of reactions to achieve optimal regioselectivity. These synthetic challenges highlight the complexity of working with such molecules and underscore the importance of advanced synthetic methodologies in their preparation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide with greater accuracy. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been instrumental in understanding how this molecule interacts with its potential targets. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, preliminary data indicate that it could interfere with kinases and other enzymes implicated in cancer progression.
The potential therapeutic applications of 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide are broad and promising. Given its structural features, it is well-suited for targeting diseases associated with aberrant signaling pathways. In particular, its ability to modulate kinase activity makes it an attractive candidate for oncology research. Current studies are exploring its efficacy in preclinical models of cancer, where it has shown encouraging results in inhibiting tumor growth and delaying disease progression.
In addition to its oncology applications, this compound may also have utility in treating neurological disorders. The presence of a piperazine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This has sparked interest in investigating its effects on conditions such as depression, anxiety, and neurodegenerative diseases. Early pharmacological profiling has revealed that 4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide exhibits properties consistent with compounds that modulate central nervous system function.
The development of novel pharmaceuticals relies heavily on understanding the pharmacokinetic properties of candidate compounds. CAS No. 1251621-57-4 has been subjected to rigorous characterization to determine its solubility, stability, and metabolic fate. Preliminary data suggest that it possesses favorable pharmacokinetic profiles, including reasonable bioavailability and moderate clearance rates. These attributes are crucial for ensuring that the compound reaches therapeutic levels in vivo and remains effective over an extended period.
One of the most compelling aspects of 4-amino-N-[ (2-fluorophenyl)methyl]-2-[4-(pyridin - 2 - yl) piperazin - 1 - yl] pyrimidine - 5 - carboxamide is its potential for structural diversification. By modifying various substituents within its framework, researchers can generate libraries of analogs with tailored biological activities. This approach allows for systematic optimization of potency, selectivity, and pharmacokinetic properties. Such diversification efforts are already underway in several research laboratories, aiming to identify derivatives with enhanced therapeutic efficacy.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like CAS No. 1251621 - 57 - 4. These technologies enable high-throughput virtual screening of vast chemical libraries, pinpointing molecules with optimal properties based on predefined criteria. By leveraging these tools, researchers can rapidly assess thousands of compounds for their potential interactions with biological targets, significantly reducing the time required for hit identification.
In conclusion,CAS No .1251621 - 57 - 4 represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted biological activities . Its development underscores the importance of interdisciplinary collaboration between synthetic chemists , biochemists , pharmacologists ,and computational scientists . As research progresses ,it holds promise for addressing some o fthe most challenging diseases faced by humanity today . The continued exploration o fits pharmacological profile will undoubtedly lead to new insights into disease mechanisms and innovative therapeutic strategies .
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